molecular formula C20H20F3N5O2 B2537682 4,7-Dimethyl-2-(2-methylpropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione CAS No. 899727-01-6

4,7-Dimethyl-2-(2-methylpropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione

Cat. No. B2537682
CAS RN: 899727-01-6
M. Wt: 419.408
InChI Key: GKSSPCTZFZXLIZ-UHFFFAOYSA-N
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Description

The compound "4,7-Dimethyl-2-(2-methylpropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione" is a structurally complex molecule that appears to be related to a class of tricyclic imidazo[2,1-i]purinones and their analogues, which have been studied for their potential as adenosine receptor antagonists. These compounds are characterized by increased water solubility and the presence of a basic nitrogen atom that can be protonated under physiological conditions .

Synthesis Analysis

The synthesis of related imidazole and purine derivatives has been explored through various methods. A novel route to imidazoles has been developed, which has proven to be a valuable intermediate for the synthesis of purines. This method involves the Thorpe-Ziegler cyclization of appropriate dinitriles, followed by standard procedures to obtain the purine derivatives . Additionally, intramolecular alkylation has been used to obtain new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, which may share some synthetic pathways with the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including 1H, 13C, IR, and MS data. In some cases, 15N NMR data have also been used to confirm the structures and compositions of the compounds . These techniques are essential for understanding the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied, with some derivatives undergoing reactions with isothiocyanates to yield novel compounds. These reactions have led to the formation of spiro-linked and imidazoline derivatives, indicating a potential for diverse chemical reactivity within this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through various methods. The acid-base properties and dissociation constants (pKa) have been determined by potentiometric titration and computational calculations, providing insights into the behavior of these compounds under different pH conditions . Chromatographic parameters have been studied using reversed-phase thin-layer chromatography, revealing dependencies on substituents and the nature of the aromatic ring present in the molecule . Additionally, the lipophilicity and metabolic stability of some derivatives have been assessed using micellar electrokinetic chromatography and human liver microsomes, which are important factors in determining the pharmacokinetic profile of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Mesoionic Compounds Synthesis : Mesoionic compounds resembling the purine-2,8-dione structure have been synthesized, exploring their tautomeric forms and reactions, including hydrolytic ring-opening and 1,3-dipolar cycloadditions to produce complex heterocycles (Coburn & Taylor, 1982).
  • Imidazo[1,2-a]-s-Triazine Nucleosides : Innovative synthesis of imidazo[1,2-a]-s-triazin-4-one and its nucleoside and nucleotide derivatives, unveiling a new class of purine analogs with potential antiviral activity (Kim et al., 1978).
  • Tricyclic Water-Soluble Purine Derivatives : Development of tricyclic imidazo[2,1-i]purinones and analogues aimed at adenosine receptor antagonism, showcasing increased water solubility and receptor affinity due to structural modifications (Müller et al., 2002).

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6250–6255. Link

properties

IUPAC Name

4,7-dimethyl-2-(2-methylpropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5O2/c1-11(2)9-27-17(29)15-16(25(4)19(27)30)24-18-26(15)10-12(3)28(18)14-7-5-13(6-8-14)20(21,22)23/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSSPCTZFZXLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)C(F)(F)F)N(C(=O)N(C3=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethyl-2-(2-methylpropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione

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